5-Fluoro-N-phenylthiophene-2-sulfonamide
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Overview
Description
5-Fluoro-N-phenylthiophene-2-sulfonamide is an organosulfur compound that belongs to the class of sulfonamides. These compounds are characterized by the presence of a sulfur-nitrogen bond and have found various applications in pharmaceuticals, agrochemicals, and polymers . The compound is known for its potential biological activities and is used as a building block in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-N-phenylthiophene-2-sulfonamide typically involves the oxidative coupling of thiols and amines. This method is highly efficient and environmentally friendly as it does not require additional pre-functionalization and de-functionalization steps . The reaction conditions usually involve the use of oxidizing agents and catalysts to facilitate the coupling process .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous-flow reactors. These reactors offer better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product . The use of continuous-flow reactors also minimizes the generation of waste and improves the overall efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-N-phenylthiophene-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and halides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted thiophene derivatives.
Scientific Research Applications
5-Fluoro-N-phenylthiophene-2-sulfonamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Fluoro-N-phenylthiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, sulfonamides are known to inhibit dihydropteroate synthetase, an enzyme involved in the synthesis of folic acid in bacteria . This inhibition results in the antibacterial activity of the compound .
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-2-nitrobenzotrifluoride: Another fluorine-containing compound used in the synthesis of pharmaceuticals.
5-Phenylthiophene-2-sulfonamide: A structurally similar compound with potential biological activities.
Uniqueness
5-Fluoro-N-phenylthiophene-2-sulfonamide is unique due to its specific substitution pattern and the presence of both fluorine and sulfonamide groups. This combination imparts distinct chemical and biological properties, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C10H8FNO2S2 |
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Molecular Weight |
257.3 g/mol |
IUPAC Name |
5-fluoro-N-phenylthiophene-2-sulfonamide |
InChI |
InChI=1S/C10H8FNO2S2/c11-9-6-7-10(15-9)16(13,14)12-8-4-2-1-3-5-8/h1-7,12H |
InChI Key |
DHEYTZJOTHWRCB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(S2)F |
Origin of Product |
United States |
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